molecular formula C11H14ClN3S B2931013 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride CAS No. 35463-74-2

2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride

Cat. No.: B2931013
CAS No.: 35463-74-2
M. Wt: 255.76
InChI Key: BDUGDVVACNJZPA-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antipsychotic properties .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit antibacterial activity, indicating that it interacts with enzymes, proteins, and other biomolecules in bacterial cells

Cellular Effects

It has been reported to exhibit antibacterial activity , suggesting that it may influence various cellular processes in bacterial cells

Molecular Mechanism

It is known to exhibit antibacterial activity , suggesting that it may interact with biomolecules in bacterial cells, potentially inhibiting or activating enzymes and causing changes in gene expression

Preparation Methods

The synthesis of 2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride typically involves a multi-step procedure. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce a wide range of functional groups onto the piperazine ring .

Scientific Research Applications

2-(Piperazin-1-yl)-1,3-benzothiazole hydrochloride has a wide range of scientific research applications:

Properties

IUPAC Name

2-piperazin-1-yl-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUGDVVACNJZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3S2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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